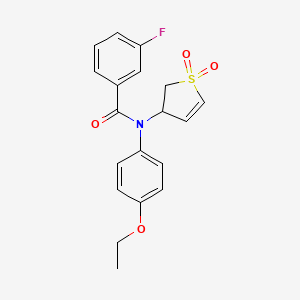
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H18FNO4S and its molecular weight is 375.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide is a synthetic organic compound that has garnered attention due to its unique structural properties and potential biological applications. This compound features a thiophene ring with dioxido functionality and a substituted benzamide moiety, which may confer specific biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of this compound is C19H20FNO3S. The structure includes:
- A 1,1-dioxido-2,3-dihydrothiophene ring.
- An ethoxy group attached to the phenyl ring.
- A fluorine atom on the benzamide moiety.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets such as enzymes and receptors. The presence of the dioxido thiophene ring may enhance its reactivity and ability to form complexes with metal ions or other biomolecules.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Cell Proliferation Modulation : Its interaction with cellular receptors may influence pathways related to cell growth and apoptosis, making it a candidate for anticancer activity.
Biological Activity Studies
Recent studies have highlighted the potential of this compound in various biological assays:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
Preliminary studies have also shown promising results in cancer cell lines. The compound was tested against several cancer types, revealing cytotoxic effects that correlate with increased concentrations.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 15 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
Research presented at the Annual Cancer Research Conference demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells, suggesting potential for further development as an anticancer agent.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c1-2-25-18-8-6-16(7-9-18)21(17-10-11-26(23,24)13-17)19(22)14-4-3-5-15(20)12-14/h3-12,17H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHRNISJPNFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














